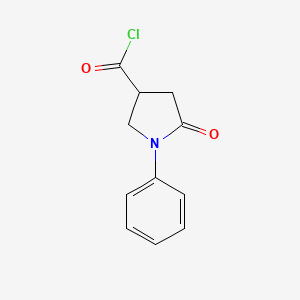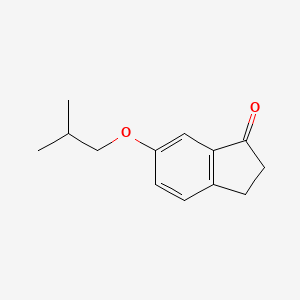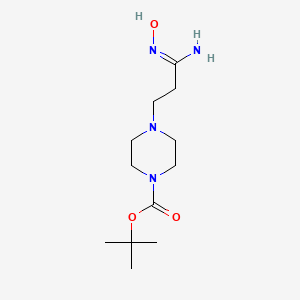![molecular formula C16H19ClN2O2 B1386843 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid CAS No. 1170230-31-5](/img/structure/B1386843.png)
1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Descripción general
Descripción
Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .
Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .
Aplicaciones Científicas De Investigación
Pharmacology: Antiviral and Antimicrobial Applications
Indole derivatives, such as 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid, have shown promise in pharmacological research due to their antiviral and antimicrobial properties . These compounds have been studied for their inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus, with some derivatives demonstrating significant selectivity and potency .
Medicine: Cancer Treatment
In medical research, indole derivatives are being explored for their potential in cancer treatment. They have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, which is a promising avenue for developing new cancer therapies .
Agriculture: Plant Growth and Protection
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth . Research into similar compounds, including 1-[(5-Chloro-1-methylindol-3-yl)methyl]piperidine-4-carboxylic acid, could lead to the development of new agrochemicals that promote plant growth or protect crops from pests and diseases.
Industrial Chemistry: Synthesis of Complex Molecules
The indole moiety is a significant component in the synthesis of complex molecules, including natural products and pharmaceuticals . The compound could serve as a building block in the synthesis of various industrially relevant molecules, potentially improving the efficiency and outcomes of synthetic processes.
Biochemistry: Enzyme Inhibition
In biochemistry, indole derivatives are used to study enzyme activity and inhibition. They can serve as reactants or inhibitors in biochemical assays, providing insights into enzyme mechanisms and potential therapeutic targets for drug development .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives pharmacologically active .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathways would depend on the specific biological activity of the indole derivative.
Result of Action
Given the biological activities associated with indole derivatives, it can be inferred that the compound may have a range of potential effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions in this field could involve the development of new synthesis methods and the exploration of the biological activities of these compounds.
Propiedades
IUPAC Name |
1-[(5-chloro-1-methylindol-3-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-18-9-12(14-8-13(17)2-3-15(14)18)10-19-6-4-11(5-7-19)16(20)21/h2-3,8-9,11H,4-7,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGMXLKSUSHAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Cl)CN3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)
![2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386777.png)
![(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid](/img/structure/B1386778.png)
![(7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386779.png)


![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1386782.png)